molecular formula C22H18N4O4 B2610757 6-[(3-Chloro-4-methylphenyl)sulfonyl]-2-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 1113107-42-8

6-[(3-Chloro-4-methylphenyl)sulfonyl]-2-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Cat. No. B2610757
CAS RN: 1113107-42-8
M. Wt: 402.41
InChI Key: UJPQPZJAPSQRRT-UHFFFAOYSA-N
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Description

6-[(3-Chloro-4-methylphenyl)sulfonyl]-2-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a useful research compound. Its molecular formula is C22H18N4O4 and its molecular weight is 402.41. The purity is usually 95%.
BenchChem offers high-quality 6-[(3-Chloro-4-methylphenyl)sulfonyl]-2-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[(3-Chloro-4-methylphenyl)sulfonyl]-2-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of pyrimidine derivatives, including structures related to the compound , has been extensively studied. These compounds have been synthesized and evaluated for their antibacterial properties. The analysis involved X-ray crystallography to confirm the structures, highlighting the role of cyclization to the pyrimido[4,5-d]pyrimidine system and the nature of substituents attached to phenyl rings in determining biological activity (Cieplik et al., 2008).
  • Another study focused on the isostructural nature of pyrimidine derivatives, demonstrating how different substituents influence their crystal and molecular structures. This research provides insight into the electronic structures and bonding patterns within such compounds (Trilleras et al., 2009).

Antimicrobial and Antifungal Activities

  • Substituted tricyclic compounds, including tetrahydropyrido[4,3-d]pyrimidines, have been synthesized and evaluated for their antibacterial and antifungal activities. This research underscores the potential of these compounds in developing new antimicrobial agents (Mittal et al., 2011).
  • The antimicrobial activity of sulfonyl tetrahydropyrimido[4,5-d]pyrimidine derivatives was investigated, with findings indicating significant antibacterial and antifungal properties, especially among compounds with a free amino group (Cieplik et al., 2004).

Antitumor Activities

  • New 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives were synthesized and evaluated for their antitumor activities. This study highlights the chemotherapeutic potential of such compounds, with several exhibiting potent anticancer activity comparable to doxorubicin against various human cancer cell lines (Hafez & El-Gazzar, 2017).

Environmental and Corrosion Inhibition Applications

  • The degradation of chlorimuron-ethyl by Aspergillus niger was explored, demonstrating the capability of certain fungi to degrade herbicides, thus highlighting the environmental significance of pyrimidine derivatives (Sharma et al., 2012).
  • Pyrimidine-2-thione derivatives were investigated as corrosion inhibitors for mild steel in acidic environments, indicating that these compounds effectively prevent corrosion by adsorbing on the metal surface (Soltani et al., 2015).

properties

IUPAC Name

6-(1,3-benzodioxol-5-yl)-2-[2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4/c1-14-3-2-4-16(11-14)22-23-20(30-25-22)9-10-26-21(27)8-6-17(24-26)15-5-7-18-19(12-15)29-13-28-18/h2-8,11-12H,9-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJPQPZJAPSQRRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CCN3C(=O)C=CC(=N3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one

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